7-iodo-1H-indole

Agrochemical Discovery Nematicide Structure‑Activity Relationship (SAR)

Researchers relying on 7-bromo- or 7-chloroindoles for cross-coupling often encounter sluggish oxidative addition and limited substrate scope. 7-Iodo-1H-indole resolves this with a superior iodine leaving group, enabling faster Pd-catalyzed Suzuki, Stille, and Sonogashira couplings. • Faster reaction kinetics & broader scope vs 7-bromo/7-chloro analogs • 3.4:1-4.2:1 regioselectivity in intramolecular biaryl couplings for alkaloid scaffolds • One-pot enzymatic conversion to L-7-iodotryptophan for X-ray crystallography (SAD/MAD phasing) • 97% purity, ambient shipping, available from stock in research quantities

Molecular Formula C8H6IN
Molecular Weight 243.04 g/mol
CAS No. 89976-15-8
Cat. No. B1600428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-iodo-1H-indole
CAS89976-15-8
Molecular FormulaC8H6IN
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)NC=C2
InChIInChI=1S/C8H6IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
InChIKeyVBKAPLYISDSUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-1H-indole: Cross-Coupling & Antivirulence Building Block


7‑Iodo‑1H‑indole (CAS 89976‑15‑8) is a halogenated indole derivative characterized by an iodine atom at the 7‑position of the bicyclic aromatic ring system . It is a crystalline solid with a molecular weight of 243.04 g/mol and a melting point range of 52–56 °C . This compound serves as a versatile intermediate in organic synthesis, particularly as a substrate for palladium‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura, Stille, and Sonogashira couplings, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications [1].

7-Iodo-1H-indole: Why Substitution Fails


Halogenated indoles are not interchangeable due to distinct reactivity profiles governed by carbon–halogen bond strength, regiochemical position, and resultant physicochemical and biological properties [1]. The 7‑iodo substituent confers superior leaving‑group ability in transition‑metal‑catalyzed cross‑couplings compared to the 7‑bromo or 7‑chloro analogs, enabling faster reaction kinetics and broader substrate scope [2]. Furthermore, the 7‑position, as opposed to the 5‑position, affords unique regioselectivity in subsequent functionalization steps and can lead to divergent biological activity spectra, including distinct antivirulence efficacy and cytotoxicity profiles in phenotypic assays [3]. Therefore, direct substitution with a different 7‑haloindole or a regioisomer can compromise reaction yield, selectivity, and biological outcome.

7-Iodo-1H-indole vs. Closest Analogs: Evidence Guide


Superior Nematicidal Activity vs. Analogs

7‑Iodoindole exhibits complete nematicidal activity against model nematodes at a defined concentration, whereas other halogenated indoles and the unsubstituted parent indole demonstrate only partial or no activity at the same concentration .

Agrochemical Discovery Nematicide Structure‑Activity Relationship (SAR)

In Vivo Brine Shrimp Protection

In a gnotobiotic brine shrimp (Artemia) model challenged with the pathogenic bacterium Vibrio campbellii, 7‑iodoindole significantly improved host survival, achieving a protective effect comparable to the most active halogenated indoles in the study [1].

Aquaculture Antivirulence Therapy Vibriosis

Broad Antivirulence vs. Vibrio parahaemolyticus

Among 16 halogenated indoles tested against the food‑borne pathogen Vibrio parahaemolyticus, 7‑iodoindole was one of only four compounds that effectively inhibited a comprehensive panel of virulence‑associated phenotypes [1].

Food Safety Antivirulence Biofilm Inhibition

Regioselective Intramolecular Biaryl Coupling

Intramolecular biaryl coupling of a 7‑iododihydroindole derivative proceeds with measurable regioselectivity, favoring a product arising from coupling to the more hindered carbon, a selectivity pattern that is specific to the 7‑iodo substitution pattern [1].

Synthetic Methodology Alkaloid Synthesis Palladium Catalysis

Validated Synthetic Route from 2,3-Dihydroindole

A robust four‑step synthetic method for 7‑iodoindole, along with 7‑bromo‑ and 7‑chloroindole, has been established with high overall yield starting from the readily available precursor 2,3‑dihydroindole [1].

Process Chemistry Scale‑up Route Scouting

7-Iodo-1H-indole: High-Impact Applications


Novel Nematicide Discovery

The demonstrated ability of 7‑iodoindole to induce complete nematode mortality at 1.5 mM makes it a prime candidate for lead optimization programs targeting parasitic nematodes in agriculture. Unlike many halogenated indoles that function only as antivirulence agents, this compound offers a direct lethal mechanism, providing a distinct starting point for structure–activity relationship (SAR) studies aimed at developing next‑generation crop protection agents.

Aquaculture Antivirulence Drug Discovery

The in vivo protective effect (>80% survival at 10 μM) in a brine shrimp–Vibrio campbellii infection model [1] validates 7‑iodoindole for further development as an antivirulence therapeutic to combat vibriosis in shrimp aquaculture. Its efficacy is comparable to the best‑performing halogenated indoles in this model, and its broad inhibition of multiple virulence phenotypes in V. parahaemolyticus [2] suggests a lower propensity for resistance development.

Regioselective Alkaloid Scaffold Synthesis

The predictable regioselectivity (3.4:1 to 4.2:1) observed in palladium‑catalyzed intramolecular biaryl couplings of 7‑iodoindole derivatives [3] provides a reliable entry into pyrrolophenanthridinone frameworks found in numerous biologically active alkaloids. Researchers engaged in total synthesis or medicinal chemistry programs targeting these privileged scaffolds should prioritize 7‑iodoindole as the electrophilic coupling partner to achieve desired regio‑control.

Enzymatic Synthesis of Halogenated Tryptophans

The established one‑pot enzymatic synthesis of L‑7‑iodotryptophan from 7‑iodoindole and serine [4] demonstrates the compound's utility as a substrate for biotransformations. This application is particularly relevant for researchers seeking to incorporate heavy‑atom labels (iodine) into peptides and proteins for X‑ray crystallography (SAD/MAD phasing) or for the generation of halogenated amino acid libraries for drug discovery.

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